molecular formula C22H20O4 B4311321 4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

Cat. No.: B4311321
M. Wt: 348.4 g/mol
InChI Key: CDXNHRKMTARBNS-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a tert-butylphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents that can dissolve the reactants and products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.

    2,4-Di-tert-butylphenol: Another compound with two tert-butyl groups attached to a phenol ring.

    4,4’-Di-tert-butylbiphenyl: A biphenyl compound with tert-butyl groups.

Uniqueness

4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is unique due to its chromene core structure combined with the tert-butylphenyl group. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-22(2,3)14-10-8-13(9-11-14)16-12-18(23)26-20-15-6-4-5-7-17(15)25-21(24)19(16)20/h4-11,16H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXNHRKMTARBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(4-TERT-BUTYLPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

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